![molecular formula C12H18N2O2 B1468061 2-((3-Aminopyrrolidin-1-yl)methyl)-6-methoxyphenol CAS No. 1250392-02-9](/img/structure/B1468061.png)
2-((3-Aminopyrrolidin-1-yl)methyl)-6-methoxyphenol
Overview
Description
The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in the synthesis of various bioactive compounds .
Synthesis Analysis
While specific synthesis methods for “2-((3-Aminopyrrolidin-1-yl)methyl)-6-methoxyphenol” are not available, pyrrolidines can be synthesized through various methods. For instance, one method involves the N-heterocyclization of primary amines with diols .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “2-((3-Aminopyrrolidin-1-yl)methyl)-6-methoxyphenol” suggests that there are additional functional groups attached to this ring, including an aminopyrrolidinyl group, a methyl group, and a methoxyphenol group.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrrolidines can undergo a variety of reactions, including C(sp3)-H alkylation and arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyrrolidine ring and the additional functional groups. Pyrrolidine itself is a colorless liquid that is miscible with water and most organic solvents .Scientific Research Applications
Synthesis of N-(pyridin-2-yl)amides
This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
In addition to the synthesis of N-(pyridin-2-yl)amides, this compound has also been used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . These compounds were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Mechanism of Action
Safety and Hazards
Future Directions
Future research could involve synthesizing “2-((3-Aminopyrrolidin-1-yl)methyl)-6-methoxyphenol” and studying its properties and potential applications. Given the wide range of biological activities exhibited by pyrrolidines and their derivatives, this compound could have potential uses in medicinal chemistry .
properties
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]-6-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-16-11-4-2-3-9(12(11)15)7-14-6-5-10(13)8-14/h2-4,10,15H,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJBYCWDCNJOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Aminopyrrolidin-1-yl)methyl)-6-methoxyphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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